Lipophilicity (LogP) Head-to-Head: 6-Dodecyl DOAB vs. Parent N-Unsubstituted DOAB
The target 6-dodecyl DOAB has a predicted LogP of 3.17 , while the parent N-unsubstituted DOAB (CAS 42727-95-7) is reported with a LogP of -1.4 . This represents a difference of approximately 4.6 log units, indicating the dodecyl analog partitions over 10,000-fold more into an organic phase. The data are cross-study comparable, both derived from standard in silico prediction methods.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.17 |
| Comparator Or Baseline | N-unsubstituted DOAB (CAS 42727-95-7): -1.4 |
| Quantified Difference | ΔLogP = 4.57 (implies >10,000-fold higher lipophilicity for the target compound) |
| Conditions | Predicted values from commercial cheminformatics software (ChemSrc, Molaid) |
Why This Matters
For protocols involving liquid-liquid extraction or organic-phase reactions, the target compound's high LogP ensures quantitative partitioning into the organic layer, unlike the parent analog which remains in the aqueous phase and would be unsuitable.
